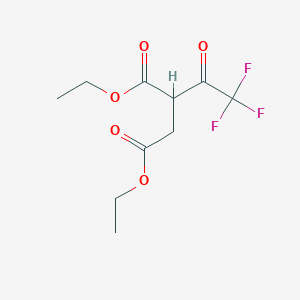

Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2,2,2-trifluoroacetyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUJVMLDXHUHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463098 | |

| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94633-25-7 | |

| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has emerged as a paramount tool for medicinal chemists. The unique electronic properties of the CF3 group—its high electronegativity and steric demand—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This often translates to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] The trifluoromethyl group can increase lipophilicity, facilitating passage through biological membranes, and can also lower the pKa of nearby functional groups, altering their ionization state at physiological pH.[2][3] Consequently, the synthesis of novel building blocks containing the trifluoromethyl moiety is of critical importance to the pharmaceutical industry. This guide provides an in-depth examination of the synthesis and characterization of one such building block: Diethyl 2-(2,2,2-trifluoroacetyl)succinate.

Introduction to this compound: A Versatile Fluorinated Building Block

This compound, with the CAS Number 94633-25-7, is a β-keto ester distinguished by the presence of a trifluoroacetyl group. This structural feature makes it a highly valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and other pharmacologically relevant scaffolds. The electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the adjacent carbonyl and methylene groups, opening up unique synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C10H13F3O5 | [4] |

| Molecular Weight | 270.20 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| CAS Number | 94633-25-7 | [5][6] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction.[7][8][9] This method involves the reaction of an ester with an enolizable α-hydrogen with a second ester that lacks α-hydrogens, in the presence of a strong base. In this specific synthesis, diethyl succinate serves as the enolizable ester, while an ethyl trifluoroacetate acts as the non-enolizable electrophile.

The causality behind this choice of reaction is rooted in the relative acidities of the α-protons and the stability of the resulting enolates. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of diethyl succinate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the desired β-keto ester. The driving force for the reaction is the formation of a highly stabilized enolate of the product, which is deprotonated by the ethoxide generated in the final step.[10]

Caption: Synthetic pathway for this compound via Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of the Claisen condensation and literature precedents for similar reactions.[11][12][13][14][15]

Materials:

-

Diethyl succinate

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Aqueous hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: Diethyl succinate is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is then heated to reflux.

-

Claisen Condensation: Ethyl trifluoroacetate is added dropwise to the refluxing mixture over a period of 1-2 hours. The reaction mixture is maintained at reflux for an additional 4-6 hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with 1 M hydrochloric acid to neutralize any remaining base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound is then purified by vacuum distillation.

In-Depth Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two ethyl groups and the succinate backbone protons. The methylene protons of the ethyl groups will appear as quartets due to coupling with the methyl protons, which will appear as triplets. The protons on the succinate backbone will exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the trifluoromethyl carbon, the carbons of the ethyl groups, and the carbons of the succinate backbone. The carbonyl carbon of the trifluoroacetyl group will appear at a characteristic downfield shift.[16][17][18]

-

¹⁹F NMR: The fluorine NMR spectrum is a definitive tool for confirming the presence of the trifluoromethyl group. A single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of a trifluoroacetyl group.[4]

| Predicted ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl ester 1) | ~1.2 | Triplet | 3H |

| -CH₂- (ethyl ester 1) | ~4.1 | Quartet | 2H |

| -CH₃ (ethyl ester 2) | ~1.3 | Triplet | 3H |

| -CH₂- (ethyl ester 2) | ~4.2 | Quartet | 2H |

| -CH₂- (succinate) | ~2.8 | Multiplet | 2H |

| -CH- (succinate) | ~3.5 | Multiplet | 1H |

| Predicted ¹³C NMR Data | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl esters) | ~14 |

| -CH₂- (succinate) | ~30 |

| -CH- (succinate) | ~50 |

| -CH₂- (ethyl esters) | ~62 |

| -C(O)- (ester carbonyls) | ~170 |

| -C(O)- (keto carbonyl) | ~190 (quartet due to C-F coupling) |

| -CF₃ | ~116 (quartet due to C-F coupling) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. The C-F stretching vibrations of the trifluoromethyl group will also be prominent.[6][19][20][21]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1730 - 1750 |

| C=O (ketone) | 1705 - 1725 |

| C-F | 1100 - 1300 |

| C-O | 1000 - 1300 |

| C-H | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) should be observable. Common fragmentation patterns would involve the loss of ethoxy groups, the trifluoroacetyl group, and cleavage of the succinate backbone.[22][23][24][25][26]

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a bioisostere for a methyl group and can be used to block metabolic oxidation at that position, thereby increasing the drug's half-life.[27] The strong electron-withdrawing nature of the CF3 group can also enhance the binding affinity of a drug to its target protein through favorable electrostatic interactions.[2]

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively. These heterocyclic cores are present in a wide range of biologically active molecules. Furthermore, the succinate moiety can be further functionalized, allowing for the introduction of additional diversity into the molecular scaffold. The use of succinate prodrugs has also been explored as a therapeutic strategy in certain metabolic disorders.[28]

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and development. Its synthesis via a crossed Claisen condensation is a robust and well-understood process. The comprehensive characterization of this compound, utilizing a suite of modern analytical techniques, is crucial for ensuring its quality and for its effective use in the synthesis of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group, facilitated by reagents such as this, will undoubtedly continue to be a cornerstone of modern medicinal chemistry.

References

-

Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(01), 55-57. [Link]

-

SpectraBase. (n.d.). ETHYL 2-BENZYL-2-PROPYLTRIFLUOROACETYLACETATE. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2010). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Retrieved from [Link]

-

VIP Information. (n.d.). Synthesis and Application of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

ACS Publications. (2019, March 27). IR Spectra of Hydrogen-Bonded Complexes of Trifluoroacetic Acid with Acetone and Diethyl Ether in the Gas Phase. Interaction between CH and OH Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Retrieved from [Link]

-

Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. (n.d.). Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

mzCloud. (2017, April 24). Diethyl succinate. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl 2-trifluoroacetylsuccinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

PubMed. (2022, October 25). Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). A Mechanism Study of the Reducing Action of Grignard Reagents on Fluorinated Carbonyl Compounds. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanedioic acid, diethyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of hemifluorinated ketones using disodium tetracarbonylferrate(II). Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (n.d.). Intramolecular Friedel-Crafts alkylation and chloroalkylation of 5-aryl-1,1,1-trifluoropentan-2-ones. A route to (trifluoromethyl)dihydronaphthalenes and (trifluoromethyl)tetrahydronaphthalenes. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2-甲基-4,4,4-三氟乙酰乙酸乙酯的合成与应用-维普期刊 中文期刊服务平台 [dianda.cqvip.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Diethyl succinate(123-25-1) 13C NMR [m.chemicalbook.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Trifluoroacetic acid(76-05-1) IR Spectrum [m.chemicalbook.com]

- 22. Diethyl succinate(123-25-1) MS [m.chemicalbook.com]

- 23. mzCloud – Diethyl succinate [mzcloud.org]

- 24. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Butanedioic acid, diethyl ester [webbook.nist.gov]

- 27. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 28. Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Introduction

Diethyl 2-(2,2,2-trifluoroacetyl)succinate (CAS No. 94633-25-7) is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. The incorporation of a trifluoromethyl group imparts unique electronic properties, influencing the molecule's reactivity, acidity, and potential biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and an analysis of its characteristic spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile building block.

Physicochemical Properties

This section details the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 94633-25-7 | [1] |

| Molecular Formula | C₁₀H₁₃F₃O₅ | [1] |

| Molecular Weight | 270.2 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | 100-150 °C at 0.5 Torr | [1] |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.75 ± 0.59 (Predicted) | [2] |

| Storage | Store at Room Temperature | [2] |

Chemical Synthesis: The Claisen Condensation

The most logical and established method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with an enolizable α-proton (diethyl succinate) and an ester that cannot self-condense (ethyl trifluoroacetate). The strong electron-withdrawing nature of the trifluoromethyl group in ethyl trifluoroacetate makes its carbonyl carbon highly electrophilic and prevents self-condensation, making it an ideal substrate for a mixed Claisen condensation.

The overall transformation is as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Claisen condensations involving trifluoroacetic esters.

Materials:

-

Diethyl succinate

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous Hydrochloric Acid (HCl), 1M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is flushed with a positive pressure of dry nitrogen or argon.

-

Base Addition: To the flask, add a suspension of sodium ethoxide (1.1 equivalents) in anhydrous THF. If using sodium hydride, it should be washed with hexanes to remove mineral oil and then suspended in THF.

-

Enolate Formation: Diethyl succinate (1.0 equivalent) is added dropwise to the stirred suspension of the base at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the succinate enolate.

-

Acylation: The reaction mixture is cooled back to 0 °C. Ethyl trifluoroacetate (1.0 equivalent) dissolved in a small amount of anhydrous THF is added dropwise via the addition funnel over 30-60 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

-

Workup:

-

The reaction is quenched by the slow, careful addition of 1M aqueous HCl at 0 °C until the solution is acidic (pH ~2-3).

-

The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated aqueous NaHCO₃, and brine.

-

The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key feature of this compound is its existence as a mixture of keto and enol tautomers. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the α-proton and stabilizes the enolate intermediate, which in turn favors the formation of the enol tautomer. In nonpolar solvents, trifluoromethyl-β-dicarbonyl compounds often exist predominantly as the chelated cis-enol forms.

Caption: Keto-enol tautomerism in this compound.

The equilibrium can be influenced by solvent polarity, temperature, and pH. In polar, protic solvents, the keto form may be favored due to hydrogen bonding with the solvent. Conversely, in non-polar solvents, the enol form is often stabilized by intramolecular hydrogen bonding. This tautomerism is a critical consideration in its reactions and spectroscopic analysis.

Reactivity

The presence of multiple reactive sites—two ester groups and an enolizable ketone—makes this compound a versatile synthetic intermediate.

-

Acylation and Alkylation: The acidic α-proton can be readily removed by a suitable base to form a stable enolate, which can then undergo C-alkylation or C-acylation reactions.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, and urea, respectively.

-

Reduction: The ketone can be selectively reduced in the presence of the esters using appropriate reducing agents.

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester groups can be hydrolyzed. Subsequent heating can lead to decarboxylation, a common reaction pathway for β-keto acids.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The presence of keto-enol tautomerism will result in a more complex spectrum than would be expected from a single isomer.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show signals for both the keto and enol forms.

-

Ethyl Groups: Two sets of overlapping triplets and quartets for the two diastereotopic ethyl ester groups.

-

Methylene and Methine Protons (Keto Form): Complex multiplets for the -CH₂-CH- protons of the succinate backbone.

-

Vinyl and Enolic Protons (Enol Form): A downfield singlet for the enolic hydroxyl proton (often broad and exchangeable with D₂O) and a singlet for the vinylic proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will also reflect the tautomeric mixture.

-

Carbonyl Carbons: Signals for the two ester carbonyls and the ketone carbonyl in the keto form. In the enol form, the ketone carbonyl carbon will be shifted upfield to a chemical shift characteristic of an enolic carbon (C=C-OH).

-

CF₃ Carbon: A quartet due to coupling with the three fluorine atoms.

-

Ethyl Carbons: Signals for the -CH₂- and -CH₃ carbons of the ethyl groups.

-

Backbone Carbons: Signals for the sp³ hybridized carbons in the keto form and sp² hybridized carbons in the enol form.

¹⁹F NMR Spectroscopy

A single resonance is expected for the trifluoromethyl group. A published ¹⁹F NMR spectrum shows a singlet for the CF₃ group.[3] The chemical shift, referenced to CCl₃F, provides definitive evidence for the presence of the trifluoromethyl moiety.[3]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorptions for the functional groups present.

-

C=O Stretching: Strong absorptions in the range of 1700-1750 cm⁻¹ corresponding to the ester and ketone carbonyl groups. In the enol form, the conjugated ketone carbonyl will appear at a lower frequency.

-

C-O Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region for the ester C-O bonds.

-

C-F Stretching: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ range.

-

O-H Stretching (Enol Form): A broad absorption in the 2500-3300 cm⁻¹ region, indicative of the intramolecularly hydrogen-bonded hydroxyl group.

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns would include:

-

Loss of an ethoxy group (-OCH₂CH₃) from an ester.

-

Loss of the trifluoroacetyl group (-COCF₃).

-

Cleavage of the succinate backbone.

-

McLafferty rearrangement involving the ester groups.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable synthon.

-

Medicinal Chemistry: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This building block can be used to introduce the trifluoroacetyl moiety into more complex molecules.

-

Synthesis of Fluorinated Heterocycles: As a versatile precursor, it enables the synthesis of a wide range of novel fluorinated heterocyclic compounds for screening as potential drug candidates.

-

Materials Science: Fluorinated organic molecules are of interest in the development of new materials with specific electronic and physical properties.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis. Its preparation via the Claisen condensation is a robust and scalable method. The pronounced keto-enol tautomerism, driven by the electron-withdrawing trifluoromethyl group, is a defining characteristic that influences its reactivity and spectroscopic properties. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel pharmaceuticals and advanced materials.

References

- Aubert, C., Bègue, J. P., Charpentier-Morize, M., Nee, G., & Langlois, B. R. (1989). Réactivité de cétones et d'esters α-fluorés en milieu basique. Journal of Fluorine Chemistry, 44(3), 361-376.

- Sloop, J. C., Bumgardner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786.

-

SpectraBase. (n.d.). Diethyl 2-trifluoroacetylsuccinate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of Diethyl 2-(2,2,2-trifluoroacetyl)succinate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with practical, field-proven insights. We will explore the unique chemical behavior imparted by the trifluoroacetyl and β-keto ester functionalities, offering a detailed examination of its tautomeric equilibrium, susceptibility to nucleophilic attack, hydrolytic stability, and its potential as a versatile building block in synthetic chemistry. This guide is structured to provide not only theoretical understanding but also actionable experimental protocols and data interpretation.

Introduction: Unveiling a Fluorinated Synthon

This compound is a fascinating molecule that marries the functionalities of a β-keto ester with the potent electronic influence of a trifluoromethyl group. This combination results in a unique reactivity profile that makes it a valuable intermediate in organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Understanding the nuanced reactivity and stability of synthons like this compound is therefore paramount for its effective utilization.

This guide will deconstruct the molecule's behavior by examining its constituent parts and their interplay. We will delve into the keto-enol tautomerism, a cornerstone of β-dicarbonyl chemistry, and how it is profoundly influenced by the trifluoroacetyl group. Furthermore, we will investigate the molecule's stability under various conditions and its reactivity towards a range of nucleophiles, providing a predictive framework for its synthetic applications.

Molecular Structure and Key Functional Groups

The structure of this compound features a succinate backbone with two ethyl ester groups and a trifluoroacetyl group at the α-position.

The key reactive centers are:

-

The α-proton: The hydrogen atom situated between the two carbonyl groups. Its acidity is significantly enhanced by the electron-withdrawing effects of both the ester and the trifluoroacetyl groups.

-

The carbonyl carbons: The carbons of the ester and trifluoroacetyl groups are electrophilic and susceptible to nucleophilic attack. The trifluoroacetyl carbonyl is particularly electrophilic.

-

The ester groups: These can undergo hydrolysis under acidic or basic conditions.

Reactivity Profile

Keto-Enol Tautomerism: The Dominance of the Enol Form

A salient feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. For this compound, this equilibrium is heavily skewed towards the enol form. The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the enolic proton and stabilizes the resulting enolate through induction. Studies on analogous trifluoromethyl-β-diketones have shown that they exist predominantly as a mixture of two chelated cis-enol forms in nonpolar media.[3][4][5][6]

The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This tautomeric preference has profound implications for the molecule's reactivity, as the enol and its corresponding enolate are the key nucleophilic species in many reactions.

Reactions at the α-Carbon: A Hub of Nucleophilicity

The acidic α-proton can be readily removed by a suitable base to generate a stable enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Alkylation and Acylation: The enolate can be alkylated with alkyl halides or acylated with acid chlorides to introduce substituents at the α-position. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or multiple alkylations.

-

Condensation Reactions: The enolate can undergo aldol-type condensations with aldehydes and ketones, and Claisen condensations with esters. These reactions are fundamental in building molecular complexity.

Reactivity of the Trifluoroacetyl Group: A Potent Electrophile

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it a prime target for nucleophilic attack.

-

Hydration and Hemiacetal Formation: In the presence of water or alcohols, the trifluoroacetyl group can reversibly form hydrates or hemiacetals.

-

Reactions with Amines: Primary and secondary amines readily add to the trifluoroacetyl carbonyl to form stable hemiaminals or, upon dehydration, enamines. This reactivity is foundational for the synthesis of various nitrogen-containing heterocycles.

-

Reduction: The trifluoroacetyl carbonyl can be selectively reduced with mild reducing agents like sodium borohydride.

Hydrolysis of Ester Groups

The two ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. The rate of hydrolysis will be influenced by steric hindrance and the electronic nature of the rest of the molecule.

Stability Profile

Thermal Stability

Fluorinated organic compounds generally exhibit high thermal stability due to the strength of the carbon-fluorine bond.[1] this compound is expected to be relatively stable to heat under neutral conditions. However, at elevated temperatures, decarboxylation may occur, especially if the ester groups are hydrolyzed to carboxylic acids.

pH Stability

The stability of this compound is highly dependent on the pH of the medium.

-

Acidic Conditions: Under strongly acidic conditions, hydrolysis of the ethyl esters can occur. The trifluoroacetyl group is relatively stable to acid-catalyzed hydrolysis.

-

Neutral Conditions: The compound is expected to be most stable at or near neutral pH. The parent compound, diethyl succinate, is stable under normal conditions.[7]

-

Basic Conditions: The molecule is least stable under basic conditions. The ester groups will undergo saponification. Furthermore, the trifluoroacetyl group can be susceptible to haloform-type reactions under strongly basic conditions, leading to cleavage of the C-C bond and formation of trifluoromethane.

| Condition | Primary Degradation Pathway | Relative Stability |

| Strongly Acidic (pH < 2) | Ester Hydrolysis | Moderate |

| Weakly Acidic to Neutral (pH 4-7) | - | High |

| Weakly Basic (pH 8-10) | Ester Hydrolysis (Saponification) | Low |

| Strongly Basic (pH > 11) | Ester Hydrolysis, Haloform Reaction | Very Low |

Experimental Protocols

The following protocols are provided as illustrative examples for the investigation and utilization of this compound. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.

Protocol for Enolate Generation and Alkylation

Objective: To demonstrate the generation of the enolate and its subsequent reaction with an electrophile (e.g., benzyl bromide).

Rationale: This protocol utilizes a non-nucleophilic base, sodium hydride, to deprotonate the α-carbon. The resulting enolate is then trapped with an electrophile. Anhydrous conditions are crucial to prevent quenching of the enolate by water.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 15 minutes.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of the ester groups under acidic and basic conditions.

Rationale: This protocol uses HPLC to monitor the disappearance of the starting material and the appearance of the hydrolysis products over time at different pH values. This allows for a quantitative assessment of the compound's stability.

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 2, 7, and 10)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (for mobile phase)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare stock solutions of this compound in acetonitrile.

-

For each pH to be tested, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~100 µg/mL.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quench any ongoing reaction by diluting the aliquot in the mobile phase.

-

Analyze the samples by reverse-phase HPLC. A suitable mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Monitor the peak area of the starting material at each time point.

-

Plot the natural logarithm of the concentration of the starting material versus time to determine the first-order rate constant for hydrolysis at each pH.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable precursor for a variety of molecular scaffolds of interest in drug discovery.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic starting point for the synthesis of a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.[8] The presence of the trifluoromethyl group can impart desirable properties to the resulting heterocyclic products.

-

Fluorinated Building Blocks: This compound can serve as a platform for the synthesis of more complex fluorinated molecules. The ester groups can be differentiated or converted to other functionalities, and the α-position can be further functionalized.

-

Pro-drugs and Bioisosteres: The ester groups can be modified to create pro-drugs that release an active carboxylic acid in vivo. The trifluoroacetyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

Conclusion

This compound is a highly functionalized molecule with a rich and predictable chemical reactivity. Its behavior is dominated by the interplay between the β-keto ester and the trifluoroacetyl group, leading to a strong preference for the enol tautomer and distinct electrophilic and nucleophilic centers. While stable under neutral and mildly acidic conditions, it is susceptible to hydrolysis, particularly under basic conditions. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its successful application as a versatile building block in the synthesis of novel fluorinated compounds for the pharmaceutical and broader chemical industries.

References

- Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786.

- ResearchGate. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.

- Dekant, W. (1996). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. PubMed.

- Jespers, L. D. (2014). The Many Roles for Fluorine in Medicinal Chemistry.

- KISTI. (2006). [논문]Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.

- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.

- ResearchGate. (n.d.).

- Gomez-Bengoa, E., & Tenza, A. (2020).

- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

- Prakash, G. K. S., & Mathew, T. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.

- Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.

- Grokipedia. (n.d.).

- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.

- Barker, T. J., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv.

- ChemicalBook. (n.d.).

- Synerzine. (2018).

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Ataman Kimya. (n.d.).

- Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.

- MedChemExpress. (n.d.).

- Studylib. (n.d.). Heterocyclic Chemistry part2.

- Hu, J., & Zhang, W. (2011). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.

- Royal Society of Chemistry. (2021).

- ResearchGate. (2002).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones / Journal of Fluorine Chemistry, 2006 [sci-hub.st]

- 5. [논문]Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones [scienceon.kisti.re.kr]

- 6. mdpi.com [mdpi.com]

- 7. synerzine.com [synerzine.com]

- 8. uwindsor.ca [uwindsor.ca]

The Strategic Role of Diethyl 2-(2,2,2-trifluoroacetyl)succinate in Modern Organofluorine Chemistry

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and materials chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a detailed examination of Diethyl 2-(2,2,2-trifluoroacetyl)succinate, a versatile and highly reactive building block, elucidating its synthesis, key reactivity patterns, and its pivotal role in the construction of complex trifluoromethyl-containing heterocyclic scaffolds. We will provide field-proven insights into its application, focusing on the synthesis of trifluoromethylated pyridazines, supported by detailed mechanistic discussions, step-by-step experimental protocols, and comprehensive references to authoritative literature.

The Imperative for Trifluoromethylated Building Blocks

In drug discovery, the substitution of a hydrogen atom or a methyl group with a trifluoromethyl group is a well-established strategy for optimizing lead compounds.[3][4] The CF3 group's strong electron-withdrawing nature and high lipophilicity can drastically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This has driven significant demand for versatile chemical intermediates that allow for the efficient and reliable introduction of the CF3 moiety into diverse molecular architectures.[2][5] this compound (CAS No: 94633-25-7) has emerged as a particularly valuable synthon due to its unique combination of functional groups: a highly electrophilic trifluoroacetyl ketone and two modifiable ester groups on a succinate backbone.

Physicochemical Properties

A clear understanding of the physical and spectral properties of this key intermediate is fundamental for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C10H13F3O5 | [6] |

| Molecular Weight | 270.2 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | Not readily available; requires reduced pressure. | |

| Density | ~1.3 g/cm³ (Predicted) | |

| ¹⁹F NMR (CDCl₃) | Chemical shift relative to CCl₃F | [6] |

| InChIKey | VFUJVMLDXHUHOP-UHFFFAOYSA-N | [6] |

Synthesis and Core Reactivity

The utility of this compound stems from its inherent reactivity, which is dictated by its 1,3-dicarbonyl-like structure. It is typically synthesized via a Claisen-type condensation between diethyl succinate and an activated trifluoroacetic acid derivative, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide.

The molecule's reactivity is centered around several key features, making it a versatile precursor for a variety of chemical transformations.

Caption: Key reactive sites of this compound.

Causality of Reactivity:

-

Trifluoroacetyl Group: The powerful electron-withdrawing effect of the three fluorine atoms renders the adjacent carbonyl carbon exceptionally electrophilic. This site is the primary target for nucleophiles, initiating cyclocondensation reactions that are often regioselective.

-

α-Proton: The proton on the carbon between the two carbonyl groups is significantly acidic, allowing for easy deprotonation to form a stabilized enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

-

Ester Groups: The two diethyl ester functionalities can be hydrolyzed to the corresponding carboxylic acids or transesterified. They play a crucial role in the final structure of the heterocyclic products and offer further handles for chemical modification.

Core Application: Synthesis of Trifluoromethylated Pyridazines

A primary and high-impact application of this compound is the synthesis of 4-trifluoromethyl-substituted pyridazines.[8] Pyridazine scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a CF3 group onto this privileged heterocycle is a powerful strategy for developing novel therapeutic agents.

The reaction proceeds via a cyclocondensation reaction with hydrazine or its derivatives. The mechanism involves an initial, regioselective attack of a hydrazine nitrogen atom on the more electrophilic trifluoroacetyl carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyridazine ring.

Caption: General workflow for pyridazine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-4-yl)acetate

This protocol is a representative example adapted from established methodologies for the reaction of β-ketoesters with hydrazines.[9][10]

Self-Validating System: This protocol includes checkpoints for reaction monitoring and clear purification steps to ensure the isolation of the target compound with high purity, verifiable by standard analytical techniques (NMR, MS, m.p.).

-

Reagent Preparation & Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 2.70 g, 10 mmol).

-

Add ethanol (20 mL) as the solvent. The choice of a protic solvent like ethanol is crucial as it facilitates proton transfer steps during the condensation and helps solubilize the reactants.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

-

Reaction Execution:

-

Slowly add hydrazine hydrate (1.1 eq, e.g., 0.55 mL, 11 mmol) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Causality: Using a slight excess of hydrazine ensures the complete consumption of the limiting succinate starting material.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1), observing the disappearance of the starting material spot.

-

-

Product Isolation (Workup):

-

After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

-

Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath for 30 minutes. The product will often precipitate as a solid.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

-

Purification and Characterization:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product as a crystalline solid.

-

Dry the purified product under vacuum.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point to confirm its structure and purity. The expected product is the cyclized pyridazinone, a key intermediate for further derivatization.

-

Broader Synthetic Utility and Future Outlook

While the synthesis of pyridazines is a prominent application, the reactivity of this compound extends to the construction of other important heterocyclic systems. By varying the dinucleophile, one can access:

-

Pyrazoles: Reaction with substituted hydrazines.

-

Pyrimidines: Reaction with amidines or urea.

-

Isoxazoles: Reaction with hydroxylamine.

Furthermore, the potential for enantioselective transformations of the succinate backbone prior to or after cyclization opens avenues for the synthesis of chiral, trifluoromethylated heterocycles, which are highly sought after in drug development.[11][12][13]

Conclusion

This compound is a powerful and versatile building block in the organofluorine chemist's toolkit. Its well-defined reactivity, centered on the highly electrophilic trifluoroacetyl group, provides a reliable and efficient entry point to a wide array of trifluoromethyl-substituted heterocycles.[14][15] The straightforward synthesis of medicinally relevant pyridazines highlights its strategic importance. As the demand for complex fluorinated molecules continues to grow, particularly in the pharmaceutical and agrochemical sectors, the utility of expertly designed synthons like this compound will undoubtedly continue to expand, enabling the discovery and development of next-generation chemical entities.

References

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). ANGENE. Retrieved January 17, 2026, from [Link]

-

The Versatility of Trifluoromethylated Building Blocks: Applications of 2-Bromo-3,3,3-trifluoropropene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 17, 2026, from [Link]

-

Fluorinated Building Blocks. (2020). Halocarbon Life Sciences. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

-

Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines. (1972). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Diethyl 2-trifluoroacetylsuccinate. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Crysdot LLC. Retrieved January 17, 2026, from [Link]

-

Trifluoromethylated Heterocycles. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (1998). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound CAS#: 94633-25-7 [m.chemicalbook.com]

- 8. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 2-(2,2,2-trifluoroacetyl)succinate (CAS 94633-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(2,2,2-trifluoroacetyl)succinate (CAS 94633-25-7), a fluorinated organic compound with potential applications in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this guide synthesizes existing information, draws logical inferences from the chemistry of related compounds, and outlines potential research directions. We will delve into its chemical properties, plausible synthetic routes, and explore its potential as a valuable building block or active agent, particularly in the context of enzyme inhibition. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar trifluoromethyl ketone-containing molecules.

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity. Trifluoromethyl ketones (TFMKs) represent a unique class of fluorinated compounds that have garnered significant interest as versatile intermediates and potent bioactive molecules. Their electrophilic carbonyl carbon, activated by the adjacent trifluoromethyl group, makes them susceptible to nucleophilic attack, a property that is central to their biological activity. TFMKs are well-established as mimics of the tetrahedral transition state of amide and ester hydrolysis, making them potent inhibitors of various hydrolases, including proteases and esterases. This inhibitory mechanism is a cornerstone of their potential therapeutic applications.

This compound, the subject of this guide, incorporates this key TFMK functionality within a succinate scaffold, presenting a unique combination of chemical features that warrant further investigation for applications in drug discovery.

Physicochemical Properties of this compound

Based on its chemical structure, several key physicochemical properties can be predicted for this compound. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 94633-25-7 | |

| Chemical Name | This compound | |

| Molecular Formula | C₁₀H₁₃F₃O₅ | Arctom |

| Molecular Weight | 270.20 g/mol | Arctom |

| Appearance | Colorless liquid (predicted) | |

| Storage | Room temperature | |

| SMILES | CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | Arctom |

Note: Some properties are predicted based on the chemical structure and data from suppliers, as extensive experimental data is not publicly available.

Synthesis of this compound: Plausible Synthetic Strategies

General Approaches to Trifluoromethyl Ketone Synthesis from Esters

The synthesis of TFMKs from esters is a common transformation in organic chemistry. These methods typically involve the nucleophilic addition of a trifluoromethyl group to an ester or the acylation of a nucleophile with a trifluoroacetylating agent.

Proposed Synthetic Pathway

A plausible and efficient route to this compound would likely involve the acylation of the enolate of diethyl succinate with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Enolate Formation: To a solution of diethyl succinate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) would be added dropwise to generate the corresponding enolate. The choice of base is critical to ensure complete deprotonation without competing nucleophilic attack on the ester functionalities.

-

Trifluoroacetylation: A trifluoroacetylating agent, such as ethyl trifluoroacetate, would then be added to the enolate solution. The reaction would proceed via nucleophilic acyl substitution, where the enolate attacks the carbonyl carbon of the trifluoroacetylating agent.

-

Quenching and Work-up: The reaction would be quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The organic product would then be extracted into an organic solvent, washed, dried, and purified, likely by column chromatography, to yield the desired this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the trifluoromethyl ketone and the presence of two ester groups.

Reactivity of the Trifluoromethyl Ketone Moiety

The carbonyl carbon of the trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to attack by a wide range of nucleophiles, including water, alcohols, and the side chains of amino acid residues in enzymes. This reactivity is the basis for its potential as an enzyme inhibitor.

Caption: Reactivity of the trifluoromethyl ketone and its role in enzyme inhibition.

Potential as an Enzyme Inhibitor

Trifluoromethyl ketones are known to be potent inhibitors of serine, cysteine, and aspartyl proteases, as well as other hydrolases. The ketone group can react with a nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) to form a stable hemiacetal or hemiketal adduct. This covalent modification effectively inactivates the enzyme. Given this, this compound could be investigated as an inhibitor of enzymes involved in disease pathways.

Experimental Protocol: Enzyme Inhibition Assay

A standard protocol to evaluate the inhibitory potential of this compound against a target enzyme (e.g., a protease) would involve:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate at known concentrations in an appropriate buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay: In a microplate, combine the enzyme solution with varying concentrations of the inhibitor and pre-incubate for a defined period.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The Succinate Moiety: A Link to Cellular Metabolism

The diethyl succinate backbone of the molecule is also of interest. Succinate is a key intermediate in the Krebs (TCA) cycle, a central metabolic pathway. The ester groups of this compound could potentially be hydrolyzed by intracellular esterases, releasing the trifluoroacetylated succinate derivative. This could lead to interactions with enzymes of the TCA cycle or other metabolic pathways. For example, it could potentially act as an inhibitor of succinate dehydrogenase (Complex II) of the electron transport chain.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show signals corresponding to the two ethyl groups (a triplet and a quartet for each), and signals for the diastereotopic methylene protons and the methine proton of the succinate backbone.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the esters and the trifluoromethyl ketone, the carbon bearing the trifluoromethyl group (likely split by fluorine), and the carbons of the ethyl and succinate moieties.

-

¹⁹F NMR: A single peak (a singlet) would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. The C-F stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups and the trifluoroacetyl group.

Suppliers

This compound is available from several chemical suppliers as a research chemical. Researchers should inquire directly with these suppliers for detailed technical data sheets, including purity and any available analytical data.

-

Arctom

-

Crysdot LLC

Conclusion and Future Directions

This compound is a fascinating molecule with significant, yet largely unexplored, potential in the field of drug discovery. Its trifluoromethyl ketone functionality strongly suggests its utility as a potential enzyme inhibitor, while the succinate backbone provides a link to cellular metabolism.

Future research should focus on:

-

Development and publication of a detailed, optimized synthetic protocol.

-

Full spectroscopic characterization (NMR, IR, MS) to confirm its structure and purity.

-

Screening against a panel of relevant enzymes, particularly hydrolases and enzymes of the TCA cycle.

-

In vitro and in cell-based assays to evaluate its biological activity and mechanism of action.

This in-depth technical guide, while highlighting the current scarcity of public data, provides a solid foundation and a clear roadmap for researchers to unlock the full potential of this compound.

References

An In-Depth Technical Guide to Diethyl 2-(2,2,2-trifluoroacetyl)succinate: Molecular Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

As a Senior Application Scientist, it is imperative to preface this technical guide by acknowledging the current landscape of publicly available information regarding Diethyl 2-(2,2,2-trifluoroacetyl)succinate. While this molecule holds potential as a versatile building block in synthetic and medicinal chemistry, it remains a niche compound with limited detailed characterization in peer-reviewed literature and comprehensive public databases. This guide, therefore, aims to consolidate the available information, provide expert insights into its structural features and potential reactivity, and outline a scientifically grounded, hypothetical protocol for its synthesis and characterization. The methodologies and discussions presented herein are based on established principles of organic chemistry and are intended to serve as a foundational resource for researchers embarking on the study of this and related fluorinated compounds.

Molecular Identity and Structural Elucidation

Molecular Formula: C₁₀H₁₃F₃O₅

Molecular Weight: 270.20 g/mol

CAS Number: 94633-25-7

InChIKey: VFUJVMLDXHUHOP-UHFFFAOYSA-N

The molecular structure of this compound reveals a fascinating combination of functionalities that underpin its potential utility. The core of the molecule is a succinate backbone, specifically a diethyl ester. This is functionalized at the α-position with a trifluoroacetyl group, a potent electron-withdrawing moiety.

Key Structural Features:

-

Diethyl Succinate Core: Provides a four-carbon chain with two ester groups, offering multiple points for further chemical modification.

-

Trifluoroacetyl Group (-COCF₃): This group is of paramount importance. The high electronegativity of the three fluorine atoms significantly influences the electronic properties of the adjacent carbonyl group and the overall molecule. This can enhance reactivity at the acetyl carbonyl and increase the acidity of the α-proton.

-

β-Ketoester Moiety: The arrangement of the trifluoroacetyl group and the adjacent ester group creates a β-ketoester system. This is a classic functional group in organic synthesis, known for its versatile reactivity.

A 2D representation of the molecular structure is provided below:

Physicochemical Properties and Data Summary

Due to the limited availability of experimentally determined data, many of the physicochemical properties are predicted based on the structure. The following table summarizes known and predicted data for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃F₃O₅ | - |

| Molecular Weight | 270.20 g/mol | - |

| CAS Number | 94633-25-7 | - |

| Appearance | Likely a colorless to pale yellow liquid | Predicted |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | Predicted |

Synthetic Strategy: A Guided Protocol

The synthesis of this compound can be approached through a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This strategy involves the reaction of a succinate ester with a trifluoroacetylating agent in the presence of a suitable base.

Underlying Principles of the Claisen Condensation

The Claisen condensation is a base-mediated reaction between two esters (or an ester and a carbonyl compound) to form a β-keto ester or a β-diketone. The key steps involve the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. A subsequent elimination of an alkoxide group yields the β-keto ester. The choice of base is critical; it must be strong enough to deprotonate the ester but should not promote competing reactions such as saponification. Sodium ethoxide is a common choice when working with ethyl esters, as any transesterification that occurs does not change the product.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on established chemical principles. It should be performed by a qualified chemist in a suitable laboratory with all appropriate safety precautions.

Materials:

-

Diethyl succinate

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous ethanol (or prepare it in situ by carefully dissolving sodium metal in anhydrous ethanol). Dilute with anhydrous diethyl ether or THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add diethyl succinate to the cooled base solution via the dropping funnel. After the addition is complete, add ethyl trifluoroacetate dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition of ethyl trifluoroacetate, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the enolate. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of the molecule. Actual experimental data would be required for definitive characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Triplet (δ ~1.2-1.3 ppm, 6H): Corresponding to the two methyl groups of the ethyl esters.

-

Multiplet (δ ~2.8-3.2 ppm, 2H): Corresponding to the methylene group of the succinate backbone.

-

Multiplet (δ ~4.1-4.3 ppm, 5H): Comprising the two methylene groups of the ethyl esters and the methine proton at the α-position. The methine proton is expected to be a complex multiplet due to coupling with the adjacent methylene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~14 ppm: Methyl carbons of the ethyl esters.

-

δ ~30-35 ppm: Methylene carbon of the succinate backbone.

-

δ ~50-55 ppm: Methine carbon at the α-position.

-

δ ~61-63 ppm: Methylene carbons of the ethyl esters.

-

Quartet (δ ~115-120 ppm, J ≈ 290 Hz): Trifluoromethyl carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.

-

δ ~168-172 ppm: Carbonyl carbons of the ester groups.

-

Quartet (δ ~185-190 ppm, J ≈ 35 Hz): Carbonyl carbon of the trifluoroacetyl group.

IR (Infrared) Spectroscopy:

-

~1740-1750 cm⁻¹: Strong C=O stretching vibration for the ester carbonyls.

-

~1710-1720 cm⁻¹: Strong C=O stretching vibration for the keto carbonyl.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~2900-3000 cm⁻¹: C-H stretching vibrations.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 270. Subsequent fragmentation patterns would likely involve the loss of ethoxy groups (-OEt), the trifluoroacetyl group (-COCF₃), and other characteristic fragments.

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not well-documented, its structural motifs suggest several potential uses as a versatile building block.

-

Synthesis of Fluorinated Heterocycles: The β-ketoester functionality is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, through condensation reactions with dinucleophiles. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

-

Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor for various hydrolases, such as proteases and esterases. The succinate backbone could be further functionalized to target specific enzyme active sites.

-

Pro-drugs: The ester groups can be hydrolyzed in vivo to release a more active carboxylic acid form of a drug. This pro-drug strategy is often employed to improve the pharmacokinetic properties of a compound.

Logical Relationship Diagram:

Caption: Potential applications derived from the molecule's key structural features.

Safety and Handling

-